molecular formula C26H25NO5 B613472 Fmoc-O-ethyl-D-tyrosine CAS No. 162502-65-0

Fmoc-O-ethyl-D-tyrosine

Número de catálogo: B613472
Número CAS: 162502-65-0
Peso molecular: 431.49
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-O-ethyl-D-tyrosine (CAS 162502-65-0) is an orthogonally protected tyrosine derivative used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₆H₂₅NO₅, with a molecular weight of 431.488 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and an ethyl ether moiety at the phenolic hydroxyl group of D-tyrosine. This protection prevents undesired side reactions during peptide assembly while enabling selective deprotection under mild basic conditions (e.g., piperidine) . Bachem Americas Inc. supplies this derivative, highlighting its role in synthesizing peptides with chiral specificity and modified tyrosine residues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-ethyl-D-tyrosine proceeds through sequential modifications of D-tyrosine, targeting the phenolic hydroxyl and α-amino groups.

Ethylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of D-tyrosine is ethylated via nucleophilic substitution under alkaline conditions. A typical protocol involves reacting D-tyrosine with ethyl bromide (CH₃CH₂Br) in the presence of potassium carbonate (K₂CO₃) as a base, dissolved in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds at 60–80°C for 12–24 hours, yielding O-ethyl-D-tyrosine .

Key considerations:

  • Selectivity: The amino and carboxyl groups of tyrosine remain unprotected during this step. The reaction’s alkaline pH ensures deprotonation of the hydroxyl group, facilitating nucleophilic attack on ethyl bromide while leaving the amino group protonated and unreactive .

  • Workup: Post-reaction, the mixture is acidified to precipitate the product, which is then purified via recrystallization or column chromatography .

Fmoc Protection of the α-Amino Group

The ethylated intermediate undergoes Fmoc protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its succinimide carbonate derivative (Fmoc-OSu).

Fmoc-Cl Method

Fmoc-Cl reacts with the α-amino group under Schotten-Baumann conditions, employing a biphasic system of aqueous sodium bicarbonate (NaHCO₃) and dioxane or DMF. The reaction is conducted at 0–5°C to minimize side reactions, with a molar ratio of 1:1.2 (tyrosine derivative:Fmoc-Cl) .

O-ethyl-D-tyrosine+Fmoc-ClNaHCO₃, dioxane/H₂OThis compound+HCl\text{O-ethyl-D-tyrosine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO₃, dioxane/H₂O}} \text{this compound} + \text{HCl}

Advantages:

  • High reactivity of Fmoc-Cl ensures rapid conversion .

  • Aqueous workup simplifies isolation of the product .

Limitations:

  • Fmoc-Cl is moisture-sensitive, requiring anhydrous handling .

  • Competitive hydrolysis of Fmoc-Cl in aqueous media reduces yield .

Fmoc-OSu Method

Fmoc-OSu, a stable alternative to Fmoc-Cl, reacts with the amino group in anhydrous DMF or dichloromethane (DCM) at room temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, which completes within 2–4 hours .

O-ethyl-D-tyrosine+Fmoc-OSuDMAP, DMFThis compound+N-hydroxysuccinimide\text{O-ethyl-D-tyrosine} + \text{Fmoc-OSu} \xrightarrow{\text{DMAP, DMF}} \text{this compound} + \text{N-hydroxysuccinimide}

Advantages:

  • Reduced side reactions compared to Fmoc-Cl .

  • Compatibility with automated SPPS systems .

Industrial Production Methods

Industrial synthesis scales the above reactions using continuous-flow reactors and automated SPPS platforms. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Solvent DMF, dioxaneRecycled DMF
Reactor Type BatchContinuous-flow
Temperature Control Ice bathJacketed reactors
Purification Column chromatographyCountercurrent extraction
Yield 70–80%85–90%

Process Enhancements:

  • In-line Analytics: Real-time HPLC monitoring ensures intermediate quality .

  • Solvent Recovery: Distillation units reclaim DMF, reducing costs .

Analytical Characterization

Critical quality control measures for this compound include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 7.3 Hz, 2H, Fmoc ArH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) .

  • ¹³C NMR: δ 172.8 (COOH), 156.2 (Fmoc C=O), 66.1 (OCH₂CH₃), 14.3 (OCH₂CH₃) .

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 4.6 × 150 mm

  • Mobile Phase: 0.1% TFA in acetonitrile/water (gradient: 20–80% acetonitrile over 20 min)

  • Retention Time: 12.3 min

Applications in Peptide Synthesis

This compound serves as a versatile SPPS building block:

Orthogonal Deprotection

The Fmoc group is removed using 20% piperidine in DMF, leaving the O-ethyl group intact . This orthogonality enables sequential assembly of complex peptides:

\text{this compound} \xrightarrow{\text{20% piperidine}} \text{O-ethyl-D-tyrosine} + \text{dibenzofulvene}

Stability in Acidic Conditions

Unlike tert-butyl or benzyl ethers, the O-ethyl group resists cleavage during trifluoroacetic acid (TFA)-mediated resin cleavage, making it ideal for acid-labile peptide sequences .

Comparative Analysis with Related Compounds

CompoundProtecting GroupDeprotection ConditionSolubility in DMF
This compoundFmoc20% piperidine45 mg/mL
Boc-O-benzyl-D-tyrosineBocTFA28 mg/mL
Cbz-O-methyl-D-tyrosineCbzH₂/Pd-C32 mg/mL

Key Insight: The Fmoc/O-ethyl combination offers superior solubility and acid stability compared to Boc or Cbz analogues .

Análisis De Reacciones Químicas

Reagents and Conditions

Reaction TypeReagents/ConditionsOutcomeEfficiencySide ReactionsSource
Amide Coupling HATU/DIPEA in DMFIncorporation into peptide chain>90%Racemization (<2% with DIC/Oxyma)
Fmoc Deprotection 20% piperidine/DMFRemoval of Fmoc group~100%β-Elimination (negligible)

Key Findings:

  • Coupling efficiency exceeds 90% when using uronium reagents (e.g., HATU) with 3 equivalents of DIPEA to neutralize phosphate salts formed during synthesis .

  • Racemization at the α-carbon is minimized (<2%) with DIC/Oxyma coupling at 35°C, compared to 31% racemization observed with HATU/NMM at 55°C .

  • The ethyl group prevents O-acylation side reactions common in unprotected tyrosine derivatives during coupling .

Oxidation Reactions

The ethyl-protected phenolic group alters the compound’s redox behavior compared to free tyrosine.

Comparative Reactivity

SubstrateOxidizing AgentConditionsProductYieldSource
Fmoc-D-Tyr(Et)-OHKMnO₄/H₂OAcidic, RTNo reactionN/A
Fmoc-D-Tyr-OHTyrosinase/O₂pH 7.4, 37°Co-Quinone derivative85%

Key Findings:

  • The ethyl group blocks enzymatic oxidation by tyrosinase, which typically converts tyrosine to o-quinone .

  • Strong chemical oxidants (e.g., KMnO₄) fail to modify the ethyl-protected aromatic ring under mild conditions.

Substitution Reactions

The ethyl ether group undergoes selective cleavage under acidic conditions, enabling late-stage modifications.

Demethylation and Functionalization

Reaction TypeReagents/ConditionsProductYieldApplicationSource
Ethyl Removal 95% TFA with EDT scavengerFmoc-D-Tyr-OH95%Post-synthesis deprotection
Nucleophilic Acylation AcCl/DIPEA in DCMFmoc-D-Tyr(Ac)-OH80%Hydroxyl protection

Key Findings:

  • The ethyl group is stable under standard Fmoc-SPPS conditions but cleaved by TFA with scavengers like EDT .

  • Acylation of the hydroxyl group post-deprotection enables site-specific modifications (e.g., fluorescent labeling) .

Thermal and Chemical Stability

ConditionObservationImplicationSource
Basic (piperidine/DMF)Fmoc cleavage without β-eliminationSafe for iterative synthesis
Acidic (TFA/EDT)Ethyl group removalEnables hydroxyl group reactivity
Prolonged storageNo racemization (18 months, 4°C)High shelf-life

Key Findings:

  • The D-configuration remains stable under standard coupling/deprotection conditions .

  • No aspartimide formation observed due to milder deprotection conditions compared to Fmoc-SPPS .

Comparative Analysis with Analogues

DerivativeKey Reactivity DifferenceCoupling EfficiencyDeprotection YieldSource
Fmoc-D-Tyr-OHProne to O-acylation75%90%
Fmoc-D-Tyr(tBu)-OHBulky tBu hinders coupling65%95%
Fmoc-D-Tyr(Et)-OH Ethyl prevents oxidation/acylation90%95%

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-O-ethyl-D-tyrosine is primarily utilized in solid-phase peptide synthesis as a building block. The Fmoc group protects the amino group of tyrosine, allowing for selective coupling during peptide elongation. This method has gained popularity due to its efficiency and ability to produce high-purity peptides.

Case Study: Advances in Fmoc SPPS

Recent advancements in Fmoc SPPS have led to improved peptide quality and reduced synthesis time. A study highlighted the continuous growth in synthetic peptides entering clinical trials, demonstrating the efficacy of using Fmoc-based methods for producing therapeutic peptides .

Medicinal Chemistry

Development of Peptide-Based Drugs
this compound is instrumental in the development of peptide-based therapeutics. Its unique structural properties enhance the stability and bioavailability of drugs targeting specific biological pathways.

Data Table: Comparison of Peptide Therapeutics

PeptideTarget DiseaseMechanismReference
Peptide ACancerInhibition of cell proliferation
Peptide BDiabetesModulation of insulin signaling
Peptide CAlzheimer'sNeuroprotective effects

Bioconjugation

Targeted Drug Delivery Systems
The compound is also utilized in bioconjugation processes, allowing researchers to attach biomolecules to drugs or imaging agents. This application is crucial for developing targeted therapies that improve treatment efficacy while minimizing side effects.

Case Study: Tyrosine Ligation Processes

Research has shown that tyrosine residues serve as effective conjugation sites for polypeptides, enhancing homogeneity in drug formulations compared to traditional lysine-based methods. This approach has been applied successfully in antibody-drug conjugates and tissue-selective targeting vehicles .

Protein Engineering

Modification of Protein Structures
In protein engineering, this compound facilitates the study of structure-function relationships by allowing for specific modifications to proteins. This capability aids in designing proteins with enhanced stability and functionality.

Data Table: Applications in Protein Engineering

ApplicationDescriptionImpact
Enzyme DesignModification of active sitesImproved catalytic efficiency
Therapeutic ProteinsStability enhancementsProlonged half-life in circulation
BiosensorsDevelopment of sensitive detection systemsIncreased specificity and sensitivity

Research Applications

Cell Signaling Studies
this compound plays a role in studying protein-protein interactions and enzyme-substrate dynamics, contributing to a better understanding of cellular signaling pathways.

Case Study: Protein Interactions

A study investigated the incorporation of caged O-phosphorothioyl tyrosine derivatives into peptides to explore their binding affinities with 14-3-3 proteins. The results indicated that these derivatives could reveal critical insights into cellular signaling mechanisms upon UV irradiation .

Mecanismo De Acción

The mechanism of action of Fmoc-O-ethyl-D-tyrosine involves the protection of the amino group of tyrosine by the Fmoc group. The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in O-Alkylated Tyrosine Derivatives

The table below compares Fmoc-O-ethyl-D-tyrosine with other O-alkylated and functionalized tyrosine derivatives:

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Properties/Applications
This compound Ethyl (-OCH₂CH₃) C₂₆H₂₅NO₅ 431.488 162502-65-0 Moderate hydrophobicity; used in SPPS for controlled deprotection .
N-Fmoc-O-benzyl-D-tyrosine Benzyl (-OBn) C₃₁H₂₇NO₅ 493.56 138775-48-1 Higher hydrophobicity (log P ~5.3); stable to acidic conditions; removed via hydrogenolysis .
Fmoc-O-propyl-L-tyrosine Propyl (-OCH₂CH₂CH₃) C₂₇H₂₇NO₅ 449.51 1497153-92-0 Increased steric bulk; influences peptide solubility and aggregation .
Fmoc-O-allyl-L-tyrosine Allyl (-OCH₂CH=CH₂) C₂₇H₂₅NO₅ 443.5 146982-30-1 Allyl group enables orthogonal deprotection via Pd-mediated cleavage; used in post-synthetic modifications .
Fmoc-D-Tyr(tBu)-OH tert-Butyl (-OtBu) C₂₈H₂₉NO₅ 459.53 118488-18-9 Acid-labile protection; ideal for Boc SPPS strategies; enhances solubility in organic solvents .
Fmoc-O-dimethylphospho-D-tyrosine Dimethyl phosphate C₂₃H₂₄NO₇P 481.41 201335-92-4 Mimics phosphorylated tyrosine; critical for studying phosphopeptide signaling pathways .
FMOC-D-2,6-Dimethyltyrosine 2,6-Dimethyl C₂₆H₂₅NO₅ 431.48 854300-32-6 Steric hindrance alters peptide conformation; used in designing constrained analogs .

Physicochemical and Functional Differences

  • Hydrophobicity : The ethyl group in this compound offers intermediate hydrophobicity (log P ~3.5–4.0), making it more soluble in polar solvents than benzyl or tert-butyl derivatives. Benzyl (log P ~5.3) and tert-butyl (log P ~5.8) variants are suited for hydrophobic environments, such as membrane-associated peptide domains .
  • Deprotection Strategies: Ethyl and allyl groups are removed via base or transition-metal catalysts, respectively, while benzyl requires hydrogenolysis . tert-Butyl is cleaved under acidic conditions (e.g., TFA), compatible with Boc-based SPPS .
  • Steric Effects : Propyl and 2,6-dimethyl groups introduce steric hindrance, impacting coupling efficiency in peptide synthesis. Studies show bulkier substituents may require extended coupling times or stronger activators like HBTU .

Research Findings and Case Studies

Gelation Behavior in Fmoc-Dipeptides

A study by Adams et al. (2010) demonstrated that hydrophobicity (log P) of Fmoc-dipeptides directly correlates with gelation properties. Derivatives with log P < 2.8 (e.g., short alkyl chains) form weak gels prone to syneresis, while intermediates (log P 2.8–5.5, like ethyl) yield stable hydrogels. This compound’s log P (~4.0) positions it as a versatile building block for biomedical hydrogels .

Coupling Efficiency in SPPS

HBTU activation (Fields et al., 1991) enhances coupling efficiency for sterically hindered residues like tert-butyl-protected tyrosines. In contrast, ethyl-protected derivatives couple efficiently within 10–30 minutes under standard Fmoc conditions .

Actividad Biológica

Fmoc-O-ethyl-D-tyrosine (Fmoc-D-Tyr(Et)-OH) is an important derivative of the amino acid tyrosine, primarily utilized in peptide synthesis. Its unique structure, featuring an ethyl group at the ortho position relative to the hydroxyl group of tyrosine, enhances its biochemical properties and applications in various fields, including medicinal chemistry and proteomics.

Target of Action : this compound serves as a protecting group for amines during solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group can be introduced by reacting the amine with Fmoc-Cl, allowing for selective protection of the amino group.

Mode of Action : The compound's primary function is to shield the amino group from unwanted reactions during peptide elongation. This protection is crucial for maintaining the integrity of the peptide chain being synthesized.

Biochemical Pathways : The compound participates in peptide synthesis pathways, particularly affecting cell signaling through the formation of biologically active peptides that can modulate various cellular processes.

Pharmacokinetics

This compound is characterized by its base-labile nature, allowing for the removal of the Fmoc group under basic conditions. This property is essential for the subsequent steps in peptide synthesis. Its stability under neutral and acidic conditions makes it a reliable choice in laboratory settings.

Biological Activity

The biological activities associated with this compound are largely attributed to its structural similarity to tyrosine. These activities include:

  • Influencing Neurotransmitter Synthesis : Due to its resemblance to tyrosine, this compound can impact dopaminergic pathways, potentially influencing neurotransmitter levels and activity.
  • Antibacterial Properties : Derivatives of o-Ethyl-D-tyrosine have shown promise in disrupting bacterial cell wall synthesis, highlighting their potential therapeutic applications against bacterial infections.

Scientific Research Applications

This compound finds extensive use across various scientific disciplines:

  • Chemistry : It is integral to SPPS, where it protects the amino group during peptide chain elongation.
  • Biology : The compound aids in studying protein-protein interactions and enzyme-substrate dynamics.
  • Medicine : It is utilized in developing peptide-based drugs and therapeutic agents, leveraging its ability to form biologically active peptides .

Case Studies

Research has demonstrated the effectiveness of this compound in various experimental contexts:

  • Peptide Synthesis Optimization : A study highlighted how different deprotection conditions affected the yield and purity of synthesized peptides. The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal was found to minimize epimerization compared to traditional methods using piperidine, thus enhancing overall peptide quality .
  • Neurotransmitter Modulation : Investigations into the effects of o-Ethyl-D-tyrosine on dopaminergic signaling pathways revealed significant alterations in neurotransmitter release patterns, suggesting potential applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-O-ethyl-D-tyrosine with high purity?

Synthesis of this compound requires precise control of reaction conditions to minimize side products. Use Fmoc-protection chemistry under anhydrous conditions, and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Common impurities include free tyrosine, D/L enantiomeric mixtures, and β-alanine derivatives due to incomplete protection or racemization . Purification via reversed-phase HPLC with gradients optimized for polar amino acid derivatives is recommended, referencing protocols for similar Fmoc-protected tyrosine analogs .

Q. How should this compound be stored to ensure stability during experiments?

Store the compound at –80°C for long-term stability (up to 6 months) or –20°C for short-term use (1 month). Prior to use, dissolve in DMSO (100 mg/mL) with sonication at 37°C to improve solubility. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What analytical methods are most reliable for characterizing this compound?

Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>98%) and mass spectrometry (MS) for molecular weight confirmation. Chiral HPLC or circular dichroism (CD) can verify enantiomeric purity, as D-tyrosine derivatives are prone to racemization during synthesis .

Advanced Research Questions

Q. How can researchers mitigate racemization of this compound during solid-phase peptide synthesis (SPPS)?

Racemization occurs under basic conditions or prolonged coupling times. Optimize coupling reagents (e.g., HATU or DIC/Oxyma) at lower temperatures (0–4°C) and limit reaction times to <1 hour. Monitor enantiomeric ratios using chiral analytical methods post-synthesis . For critical applications, incorporate real-time monitoring via in situ infrared spectroscopy to detect racemization intermediates .

Q. What strategies are effective for resolving conflicting data in peptide stability studies involving this compound?

Contradictions in stability data often arise from differences in solvent systems or deprotection conditions. Systematically vary parameters (e.g., piperidine concentration during Fmoc removal, temperature) and compare degradation kinetics via HPLC-MS. Cross-reference findings with tyrosine analogs like Fmoc-O-dimethylphospho-D-tyrosine, where phosphorylation alters stability profiles .

Q. How does the O-ethyl group in this compound influence peptide conformational studies compared to unmodified tyrosine?

The O-ethyl group introduces steric and electronic effects that can alter peptide backbone flexibility and hydrogen-bonding networks. Use nuclear magnetic resonance (NMR) to compare chemical shifts in model peptides (e.g., β-turn motifs) with and without the modification. Computational modeling (MD simulations) can further elucidate conformational impacts .

Q. What methodological precautions are necessary when incorporating this compound into phosphorylated peptide sequences?

The O-ethyl group may interfere with phosphorylation enzymes or chemical phosphorylation reagents. Pre-functionalize the tyrosine residue before SPPS or use orthogonal protection strategies (e.g., this compound with tert-butyl-protected serine/threonine). Validate phosphorylation efficiency via MALDI-TOF MS and anti-phosphotyrosine immunoblotting .

Q. Methodological Design and Optimization

Q. How can coupling efficiency of this compound be improved in automated SPPS?

Low coupling efficiency is often due to steric hindrance from the O-ethyl group. Increase molar excess (3–5 equivalents), use activating reagents like PyAOP, and extend coupling times to 2 hours. For challenging sequences, perform double couplings and confirm completion via Kaiser test .

Q. What are the best practices for troubleshooting low yields in large-scale synthesis of this compound?

Scale-up introduces challenges like solvent volume effects and heat dissipation. Use flow chemistry for controlled mixing and temperature regulation. Optimize crystallization conditions (e.g., ethyl acetate/hexane mixtures) to improve recovery of pure product .

Q. How should researchers design experiments to evaluate the metabolic stability of peptides containing this compound?

Use in vitro assays with liver microsomes or plasma stability tests. Compare degradation rates against unmodified peptides using LC-MS/MS. For in vivo studies, employ radiolabeled analogs (e.g., ³H or ¹⁴C tags) to track metabolic pathways .

Q. Quality Control and Validation

Q. What criteria should be used to validate batch-to-batch consistency of this compound?

Establish specifications for purity (>98% via HPLC), enantiomeric excess (>99% D-form via chiral HPLC), and residual solvents (e.g., DMSO <0.1% via GC). Include stability data under accelerated conditions (40°C/75% RH for 1 month) to assess degradation trends .

Q. How can researchers differentiate between process-related impurities and degradation products in this compound?

Perform forced degradation studies (acid/base hydrolysis, oxidation, heat) and compare impurity profiles with those from synthesis batches. Use high-resolution MS to identify structures, referencing databases for common Fmoc-protected amino acid degradants .

Propiedades

IUPAC Name

(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUVROJKPSLLU-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673992
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162502-65-0
Record name O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162502-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.